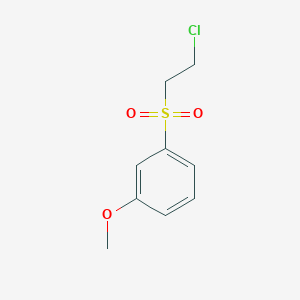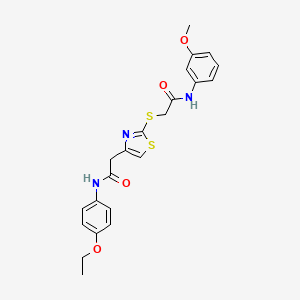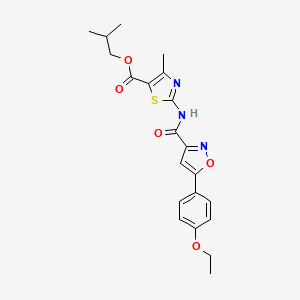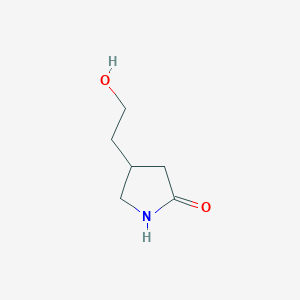
1-(2-Cloroetanosulfonil)-3-metoxibenceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethanesulfonyl)-3-methoxybenzene is a compound that can be considered as a derivative of methoxybenzene with a chloroethanesulfonyl substituent. This type of compound is relevant in the field of organic chemistry due to its potential use as an intermediate in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of compounds similar to 1-(2-Chloroethanesulfonyl)-3-methoxybenzene often involves multiple steps and the use of catalysts or reagents that can introduce the desired functional groups onto the aromatic ring. For instance, the iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid leads to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides, which indicates the potential for catalytic systems to facilitate the introduction of sulfonyl groups onto aromatic compounds .
Molecular Structure Analysis
The molecular structure of compounds like 1-(2-Chloroethanesulfonyl)-3-methoxybenzene can be complex, with various substituents affecting the overall geometry and properties of the molecule. For example, the crystal structure of a related compound, N'-(2-hydroxy-3-methoxybenzylidene)-4-nitrobenzenesulfonylhydrazide, reveals the presence of medium-strong hydrogen bonds that are responsible for the formation of co-crystals, suggesting that similar interactions might be present in 1-(2-Chloroethanesulfonyl)-3-methoxybenzene .
Chemical Reactions Analysis
Chemical reactions involving compounds with methoxybenzene and sulfonyl groups can be diverse. N-chloro-N-methoxybenzenesulfonamide, for example, is a reactive chlorinating reagent that can chlorinate a wide range of substrates, including phenols and anisoles, to yield chlorinated products . This demonstrates the reactivity of chlorosulfonyl groups in electrophilic aromatic substitution reactions, which could be relevant for the chemical behavior of 1-(2-Chloroethanesulfonyl)-3-methoxybenzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorosulfonyl compounds are influenced by their functional groups. The chlorosulfonyl styrene-divinylbenzene copolymer, for instance, is a highly reactive intermediate that can be obtained through sulfonation and chlorination reactions, with the degree of substitution affecting its reactivity . This suggests that the chlorosulfonyl and methoxy groups in 1-(2-Chloroethanesulfonyl)-3-methoxybenzene would impart specific physical and chemical characteristics, such as solubility and reactivity, which are important for its applications in organic synthesis.
Aplicaciones Científicas De Investigación
Síntesis orgánica y reacciones químicas
1-(2-Cloroetanosulfonil)-3-metoxibenceno sirve como un reactivo versátil en la síntesis orgánica. Los investigadores lo han utilizado en protocolos de sulfonilación/tia-Michael intramolecular de una sola etapa para sintetizar 1,5,2-ditiacepinas 1,1-dióxidos. Además, participa en la síntesis de sulfonamidas de vinilo que contienen porciones de furano, carbocíclicas, semicíclicas o acíclicas 1,3-dieno .
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-chloroethylsulfonyl)-3-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-13-8-3-2-4-9(7-8)14(11,12)6-5-10/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGBMFRSIQMQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2514814.png)

![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2514817.png)
![methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2514818.png)

![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)

![6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2514830.png)
![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)
![N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide](/img/structure/B2514834.png)